molecular formula C12H15N3 B1427608 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1247575-27-4

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No. B1427608
M. Wt: 201.27 g/mol
InChI Key: QIOOXYFXEDLTSJ-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the amine (-NH2) and methyl (-CH3) groups could influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dimethylphenyl group. The exact 3D conformation would depend on the specific arrangement and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Dyeing Properties

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine is involved in the synthesis of new heterocycles with dyeing properties. This compound is used to synthesize new azo and bisazo dyes, confirmed through spectroscopic and analytical methods. Studies on UV–vis measurements, dyeing performance, and fastness tests have been conducted for these compounds (Bagdatli & Ocal, 2012).

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

In the presence of green catalysts, this compound plays a role in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. The process involves forming two C–C and one C–N bonds, creating a six-membered ring in a one-pot operation, showcasing its utility in complex organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

Synthesis of Schiff Base Ligands

This compound is utilized in synthesizing Schiff base ligands, where the structures are confirmed using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic technique. These ligands are crucial in various chemical applications, including tautomeric studies (Hayvalı, Unver, & Svoboda, 2010).

Efficient Synthesis of Pyridine-Pyrimidines

This compound is involved in the efficient synthesis of pyridine-pyrimidines and their derivatives. It showcases its importance in facilitating multicomponent reactions under eco-friendly conditions, highlighting its versatility in organic synthesis (Rahmani et al., 2018).

Corrosion Inhibition in Iron

Studies indicate the use of derivatives of 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine in inhibiting the corrosion of pure iron in acidic media. These compounds act as efficient inhibitors, showcasing their potential application in material science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Tautomerism Studies

Research involving NH-pyrazoles, a category to which 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine belongs, provides insights into tautomerism in both solution and solid states, contributing to the understanding of molecular structures in different states (Cornago et al., 2009).

Palladium-Catalyzed Asymmetric Amination

This compound is explored in reactions catalyzed by palladium complexes containing chiral ferrocenyl pyrazole ligands. The study helps in understanding the steric control in asymmetric synthesis, which is crucial in pharmaceutical and chemical synthesis (Togni, Burckhardt, Gramlich, Pregosin, & Salzmann, 1996).

Electrochemically Catalyzed Reactions

Electrocatalyzed reactions involving 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine derivatives have been investigated for synthesizing new heterocyclic compounds. This research opens avenues in the field of electro-organic synthesis (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-5-9(2)12(6-8)15-10(3)11(13)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOOXYFXEDLTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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